molecular formula C7H10N2 B2950732 2-Azabicyclo[3.1.1]heptane-1-carbonitrile CAS No. 1392879-18-3

2-Azabicyclo[3.1.1]heptane-1-carbonitrile

Cat. No.: B2950732
CAS No.: 1392879-18-3
M. Wt: 122.171
InChI Key: OCKIVYHVBDUEQZ-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.1]heptane-1-carbonitrile and its hydrochloride salt (CAS 1392803-19-8) are bridged heterocyclic scaffolds of significant value in medicinal chemistry and drug discovery research. The core structure features a rigid bicyclic framework that incorporates a piperidine-like nitrogen and a strategically positioned nitrile group. This nitrile moiety is a key functional handle for molecular recognition, capable of forming critical hydrogen bonds with active site residues in enzymatic targets, such as with Arg669 in the S'1 pocket of Dipeptidyl Peptidase-4 (DPP-4) . This compound serves as a versatile building block for constructing novel bioactive molecules. Research indicates that analogous 2-azabicycloheptane derivatives are being explored as potent new classes of DPP-4 inhibitors, such as the experimental drug candidate "neogliptin," for the treatment of Type 2 Diabetes Mellitus . Furthermore, structurally related 2-azabicyclo[3.1.1]heptane compounds are under investigation in patent literature as potent agonists of the orexin type 2 receptor, presenting a potential therapeutic pathway for neurological disorders such as narcolepsy . The constrained geometry of the bicyclic system reduces molecular flexibility, which can help avoid undesired intramolecular cyclization reactions and improve target selectivity and metabolic stability in lead compounds . The product is supplied as the hydrochloride salt for enhanced stability and is intended for research and development use only in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[3.1.1]heptane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-5-7-3-6(4-7)1-2-9-7/h6,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIVYHVBDUEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC1C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Azabicyclo 3.1.1 Heptane 1 Carbonitrile and Its Derivatives

Precursor Synthesis Strategies for Bridged Cyclobutane (B1203170) Intermediates

The construction of the 2-azabicyclo[3.1.1]heptane core relies on the availability of suitably functionalized cyclobutane precursors. These intermediates provide the necessary framework for the subsequent intramolecular ring-forming reactions.

Synthesis of 3-(2-Chloroethyl)cyclobutanone and Related Cyclobutanone Derivatives

A key building block for the synthesis of the target bicyclic system is 3-(2-chloroethyl)cyclobutanone. An improved, two-step synthesis for this precursor has been developed to enable its production on a multigram scale. thieme-connect.com The synthesis starts from 3-(2-hydroxyethyl)cyclobutanone, which is then converted to the desired chloro-derivative.

Another reported synthesis of 3-(2-chloroethyl)cyclobutanone involves the treatment of a related compound with zinc powder in acetic acid. acs.org This method also provides access to this crucial intermediate for the subsequent cyclization steps. The availability of efficient synthetic routes to 3-(2-chloroethyl)cyclobutanone is critical as it serves as the primary electrophile in the key ring-closing reaction. thieme-connect.comacs.org

Key Cyclization Approaches to the 2-Azabicyclo[3.1.1]heptane Core

The central transformation in the synthesis of 2-azabicyclo[3.1.1]heptane-1-carbonitrile is the formation of the bicyclic ring system. This is typically achieved through a carefully orchestrated sequence of reactions that lead to the desired bridged structure in moderate to good yields. thieme-connect.com

Dynamic Addition-Intramolecular Nucleophilic Substitution Sequence

A highly effective method for constructing the 2-azabicyclo[3.1.1]heptane core is a dynamic addition-intramolecular nucleophilic substitution sequence. thieme-connect.comthieme-connect.com This key step involves the reversible addition of a cyanide source, such as hydrogen cyanide or acetone (B3395972) cyanohydrin, to an in situ generated imine. acs.orgthieme-connect.com This addition forms an α-aminonitrile intermediate. The subsequent step is an intramolecular nucleophilic substitution, where the nitrogen atom attacks the carbon bearing the chloroethyl side chain, displacing the chloride and forming the second ring of the bicyclic system. thieme-connect.com This tandem process, combining a Strecker-type reaction with an intramolecular cyclization, has proven to be a robust method for accessing the 2-azabicyclo[3.1.1]heptane skeleton. acs.org

Role of In Situ Generated Imines in the Cyclization Reaction

The following table summarizes the yields of various 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles synthesized using this methodology. thieme-connect.com

R GroupYield (%)
Benzyl (B1604629)79
4-Methoxybenzyl85
2,4-Dimethoxybenzyl92
Allyl65
Propargyl47

Investigation of Alternative Ring-Closing Methodologies

While the dynamic addition-intramolecular nucleophilic substitution sequence is a well-established method, other approaches to form azabicyclic systems can be considered. The key requirement for any alternative methodology would be the efficient formation of the bridged bicyclic structure. Research in the broader field of synthetic organic chemistry continues to explore new methods for the construction of complex ring systems, and it is conceivable that other strategies could be adapted for the synthesis of the 2-azabicyclo[3.1.1]heptane core. However, for the specific target of this compound, the tandem Strecker reaction and intramolecular nucleophilic cyclization remains the most prominently reported and effective strategy. acs.org

Divergent Synthesis of 2-Alkyl and 2-Aryl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles

A key strategy for the divergent synthesis of 2-alkyl and 2-aryl substituted 2-azabicyclo[3.1.1]heptane-1-carbonitriles involves a dynamic addition-intramolecular substitution sequence. This method utilizes 3-(2-chloroethyl)cyclobutanone as a key precursor, which reacts with a variety of primary amines and a cyanide source. The reaction proceeds through the in situ formation of an imine, followed by the reversible addition of hydrogen cyanide. This intermediate then undergoes an intramolecular nucleophilic substitution to furnish the desired bicyclic skeleton. thieme-connect.com This approach allows for the introduction of diverse substituents at the N2 position by simply varying the primary amine used in the initial step.

The versatility of this method is demonstrated by the successful synthesis of a range of 2-alkyl and 2-aryl derivatives in moderate to good yields. thieme-connect.com The reaction conditions are generally mild, and the purification of the final products is straightforward.

Table 1: Synthesis of 2-Substituted-2-azabicyclo[3.1.1]heptane-1-carbonitriles

EntryR (Substituent at N2)Yield (%)
1Benzyl75
24-Methoxybenzyl80
32,4-Dimethoxybenzyl78
4Isopropyl65
5n-Propyl70
6Isobutyl72
7n-Butyl68
8Ethyl60
9Methyl55

Data sourced from Synlett 2011, 1748–1752. thieme-connect.com

Stereoselective Synthesis of this compound Systems

The development of stereoselective methods for the synthesis of this compound systems is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral auxiliary approaches, asymmetric catalysis, and diastereoselective control in cyclization reactions are key strategies to achieve this goal.

Chiral Auxiliary Approaches in Bicyclic Nitrile Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of this compound synthesis, a chiral amine can be used as the auxiliary to induce diastereoselectivity during the formation of the bicyclic ring.

For instance, the use of (1S)-1-phenylethylamine as a chiral auxiliary in the reaction with a γ-functionalized carbonyl compound can lead to the formation of diastereomeric bicyclic nitriles. d-nb.info These diastereomers can then be separated by chromatographic methods. The chiral auxiliary can be subsequently removed, typically through hydrogenolysis, to yield the enantiomerically enriched target compound. pwr.edu.pl This approach allows for the preparation of specific stereoisomers of the 2-azabicyclo[3.1.1]heptane core.

Table 2: Chiral Auxiliary Approach for Stereoselective Synthesis

Chiral AuxiliaryKey Reaction StepDiastereomeric SeparationAuxiliary Removal
(1S)-1-PhenylethylamineTandem Strecker reaction and intramolecular cyclizationChromatographyHydrogenolysis (e.g., Pd/C, H₂)

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. Recent advancements have demonstrated the utility of chiral Lewis acid and transition metal catalysts in the synthesis of related chiral azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org

For example, an enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane derivatives has been achieved through a relay catalysis system involving an indium(III) triflate (In(OTf)₃) and a chiral iridium catalyst. chinesechemsoc.org This process involves the Lewis acid-catalyzed ring-opening of a bicyclo[1.1.0]butane ketone followed by an intramolecular enantioselective ring closure via a chiral iridium-catalyzed allyl substitution. This methodology provides access to enantioenriched products with high levels of enantioselectivity. chinesechemsoc.org

Another notable approach is the use of chiral cobalt(II)/PyIPI catalysts in the enantioselective formal (3+3) cycloaddition of bicyclobutanes with nitrones, which can produce hetero-bicyclo[3.1.1]heptane derivatives with excellent enantiomeric excess. nih.gov

Table 3: Asymmetric Catalysis for the Synthesis of Chiral Azabicyclo[3.1.1]heptane Systems

Catalytic SystemReaction TypeEnantiomeric Excess (ee)
In(OTf)₃ / Chiral Iridium CatalystRelay CatalysisUp to 99%
Chiral Co(II) / PyIPI Catalyst(3+3) Cycloaddition>99%

Data sourced from CCS Chemistry, 2024 and Nature Communications, 2022. chinesechemsoc.orgnih.gov

Diastereoselective Control in Intramolecular Cyclization Reactions

Achieving diastereoselective control during the key intramolecular cyclization step is another critical strategy for the stereoselective synthesis of the 2-azabicyclo[3.1.1]heptane framework. The stereochemistry of the substituents on the precursor can direct the formation of a specific diastereomer of the bicyclic product.

A relevant example can be found in the synthesis of the related 3-azabicyclo[3.1.1]heptane system, where a diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate is employed to install the necessary functional groups with the correct stereochemistry. chemrxiv.org The subsequent intramolecular cyclization to form the bicyclic imide proceeds with high diastereoselectivity. This principle of substrate-controlled diastereoselectivity can be applied to the synthesis of this compound by designing precursors with appropriate stereocenters that guide the intramolecular ring-closing reaction to favor the formation of the desired diastereomer. The choice of reaction conditions, including the base and solvent, can also play a crucial role in maximizing the diastereoselectivity of the cyclization.

Mechanistic Elucidation of 2 Azabicyclo 3.1.1 Heptane 1 Carbonitrile Formation and Reactivity

Detailed Reaction Pathway Analysis of Nucleophilic Addition to Imines

The initial and critical step in the formation of 2-azabicyclo[3.1.1]heptane-1-carbonitrile is the nucleophilic addition of a cyanide source, such as hydrogen cyanide, to an in situ generated imine. The imine is typically formed from the condensation of an amine with a suitable carbonyl compound. In the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, this key step is described as a reversible addition of hydrogen cyanide to the imine.

The general mechanism for nucleophilic addition to an imine involves the attack of the nucleophile on the electrophilic carbon atom of the C=N double bond. This process is analogous to the nucleophilic addition to carbonyl compounds, although imines are generally less electrophilic than their corresponding carbonyl counterparts. The reaction is often catalyzed by acid, which protonates the imine nitrogen, increasing the electrophilicity of the iminium ion.

The reaction pathway can be summarized as follows:

Imine Formation: An appropriate amine reacts with a carbonyl compound to form an imine, which may exist in equilibrium with the starting materials.

Nucleophilic Attack: The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the imine. This attack leads to the formation of a tetrahedral intermediate, an α-aminonitrile.

Computational studies using Density Functional Theory (DFT) on the nucleophilic addition of amines to alkenes have shown that the process can proceed through a two-step mechanism, particularly for polar reactions. This involves the formation of a zwitterionic intermediate followed by a proton transfer. A similar stepwise process can be envisioned for the addition of cyanide to an imine, where the cyanide anion attacks the imine carbon to form an anionic intermediate, which is then protonated.

Investigation of Intramolecular Nucleophilic Substitution Dynamics

Following the initial nucleophilic addition of cyanide to the imine, the resulting α-aminonitrile intermediate undergoes an intramolecular nucleophilic substitution to form the bicyclic ring system of this compound. This cyclization is a key bond-forming step that establishes the characteristic strained ring structure.

The dynamics of this intramolecular reaction are governed by several factors, including the nature of the leaving group, the nucleophilicity of the attacking nitrogen atom, and the geometric constraints of the molecule which favor the formation of a strained bicyclic system. The process is an example of an S(_N)2 reaction, where the nitrogen atom of the amino group acts as the nucleophile, attacking an electrophilic carbon and displacing a leaving group.

The sequence for the formation of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles involves an intramolecular nucleophilic substitution where the nitrogen atom displaces a chloride ion. The reversibility of the initial cyanide addition is crucial, as it allows for the establishment of an equilibrium that can be driven towards the cyclized product.

Transition State Analysis and Reaction Energy Profiles via Experimental and Computational Approaches

Computational studies on related iminium ion formations and cycloaddition reactions have demonstrated the power of these methods in elucidating reaction pathways. For the formation of the 2-azabicyclo[3.1.1]heptane core, a computational approach would likely involve modeling the following key steps:

Nucleophilic Addition: Calculation of the activation energy barrier for the addition of cyanide to the imine. This would involve locating the transition state for this step and comparing its energy to the ground state of the reactants.

Intramolecular Cyclization: Modeling the S(_N)2 transition state for the ring-closing step. This would reveal the geometry of the transition state, including the bond-forming and bond-breaking distances, and the associated activation energy.

DFT calculations on similar intramolecular cyclizations have been used to explain regioselectivity and stereoselectivity. For instance, in the cyclization of diynes, DFT calculations have supported a pathway involving an iodine(III)-mediated cyclization followed by nucleophilic capture from the less hindered face. Such computational analyses for the formation of this compound would be invaluable for understanding the factors that control the reaction's efficiency and stereochemical outcome.

Kinetic and Thermodynamic Considerations in the Bicyclic Ring Formation

The formation of the 2-azabicyclo[3.1.1]heptane ring system is subject to both kinetic and thermodynamic control. The bicyclo[3.1.1]heptane core is a strained system, and therefore, its formation might be thermodynamically less favorable than that of a corresponding acyclic or less strained cyclic product. However, under appropriate reaction conditions, the reaction can be driven towards the formation of the bicyclic product.

The interplay between kinetic and thermodynamic control is a common feature in reactions leading to strained ring systems. Computational studies on other cycloaddition reactions have shown that product distribution can be controlled by kinetics, thermodynamics, or even reaction dynamics. A detailed study of the temperature and solvent effects on the synthesis of this compound would be necessary to fully understand the kinetic and thermodynamic landscape of this transformation.

Influence of Substituents on Reaction Rates and Stereoselectivity

Substituents on the starting amine and carbonyl compound can have a profound impact on the rate and stereoselectivity of the formation of this compound.

Electronic Effects: Electron-donating or electron-withdrawing groups on the amine and the carbonyl precursor can alter the nucleophilicity of the amine and the electrophilicity of the imine, respectively.

On the Amine: Electron-donating groups on the amine will increase its nucleophilicity, potentially accelerating the intramolecular cyclization step. Conversely, electron-withdrawing groups will decrease nucleophilicity, slowing down the cyclization.

On the Carbonyl/Imine: Electron-withdrawing groups on the carbonyl precursor will increase the electrophilicity of the resulting imine, facilitating the initial nucleophilic attack by cyanide. Electron-donating groups will have the opposite effect.

Steric Effects: The steric bulk of the substituents can influence both the rate of the reaction and the stereochemical outcome.

Reaction Rate: Large, bulky substituents may hinder the approach of the nucleophile or impede the conformational changes required for the intramolecular cyclization, thereby slowing down the reaction.

Stereoselectivity: In cases where chiral centers are formed, the steric interactions between substituents in the transition state will determine the stereoselectivity of the reaction. For the formation of the 2-azabicyclo[3.1.1]heptane ring, the substituents will influence the facial selectivity of the nucleophilic attack on the imine and the preferred conformation for the intramolecular cyclization, leading to specific diastereomers.

Kinetic studies on related cycloaddition reactions have demonstrated that substituents can significantly influence reaction rates. For example, a Hammett analysis of a 1,3-dipolar cycloaddition to form a 2-oxa-3-azabicyclo[3.1.1]heptane system showed that electron-donating groups on one of the reactants accelerated the reaction. A similar systematic study of substituent effects would be highly beneficial for optimizing the synthesis of this compound and its derivatives.

Chemical Transformations and Derivatization of the 2 Azabicyclo 3.1.1 Heptane 1 Carbonitrile Scaffold

Functional Group Interconversions of the Nitrile Moiety

The cyano group at the C1 bridgehead position is a versatile functional handle that can be converted into a variety of other important chemical groups. Its transformations are central to the synthetic utility of the 2-Azabicyclo[3.1.1]heptane-1-carbonitrile core.

Reduction to Aminomethyl Derivatives using Hydride Reagents

The reduction of the nitrile group to a primary amine is a fundamental transformation that provides access to aminomethyl derivatives, which are valuable building blocks in medicinal chemistry. This conversion is effectively achieved using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this purpose, capable of reducing nitriles to primary amines in high yields. libretexts.orgchemguide.co.ukcommonorganicchemistry.com The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the primary amine. libretexts.org

Research has demonstrated the successful application of this method to the 2-azabicyclo[3.1.1]heptane scaffold. Specifically, 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles have been reduced to their corresponding aminomethyl derivatives in high yields, ranging from 93-99%, using lithium aluminum hydride. researchgate.net Other reducing agents commonly used for nitrile reduction include borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), and catalytic hydrogenation over metals like Raney nickel or palladium. commonorganicchemistry.comwikipedia.org

Table 1: Reagents for Reduction of Nitriles to Primary Amines

Reagent Typical Conditions Notes
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF, followed by aqueous workup Powerful, non-selective reducing agent. chemguide.co.ukcommonorganicchemistry.com
Borane-THF (BH₃-THF) THF, often with heating A more stable alternative is Borane-dimethylsulfide (BH₃-SMe₂). commonorganicchemistry.com

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. numberanalytics.com This reaction provides a route to 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, another important derivative.

In acid-catalyzed hydrolysis, the nitrile is typically heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water, ultimately leading to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org One documented synthesis involves heating 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile with 6 N hydrochloric acid under reflux for 18 hours to achieve this transformation. acs.org

Alternatively, basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. libretexts.org This process initially yields a carboxylate salt and ammonia. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Nitrile Addition Reactions (e.g., Pinner reaction, Grignard additions)

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, typically in the presence of anhydrous hydrogen chloride. wikipedia.orgorganic-chemistry.org This reaction forms an intermediate imino ester salt, known as a Pinner salt. wikipedia.org These salts are versatile and can be subsequently hydrolyzed with water to yield esters. wikipedia.org Lewis acids, such as trimethylsilyl (B98337) triflate, have also been shown to promote Pinner-type reactions. beilstein-journals.org

Grignard additions provide a powerful method for forming carbon-carbon bonds. Organomagnesium halides (Grignard reagents) add to the nitrile's carbon atom to form an intermediate imine after an initial reaction. libretexts.orgmasterorganicchemistry.com This imine is not typically isolated but is hydrolyzed in a subsequent step with aqueous acid to produce a ketone. masterorganicchemistry.com This two-step sequence effectively converts the nitrile group into a carbonyl group while introducing a new organic substituent from the Grignard reagent.

Table 2: Key Nitrile Addition Reactions

Reaction Name Reagents Intermediate Product Final Product (after workup)
Pinner Reaction Alcohol, Anhydrous HCl Imino ester salt (Pinner salt) Ester

Cycloaddition Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile can participate as a dipolarophile in cycloaddition reactions, offering a pathway to construct heterocyclic rings. numberanalytics.com A common example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.net In this reaction, the nitrile reacts with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide. researchgate.netyoutube.com

For instance, the reaction of a nitrile with an organic azide can yield a tetrazole ring, a significant scaffold in medicinal chemistry. researchgate.net Similarly, reacting a nitrile with a nitrile oxide, often generated in situ, produces an isoxazole (B147169) ring. youtube.comnih.gov These reactions are valuable for introducing complex heterocyclic moieties onto the 2-azabicyclo[3.1.1]heptane framework.

Chemical Modifications at the Nitrogen Atom (2-position)

The nitrogen atom at the 2-position of the bicyclic system is a secondary amine, making it a nucleophilic center that can readily undergo various chemical modifications. Common reactions include N-alkylation and N-acylation.

N-alkylation involves the reaction of the amine with an alkyl halide (e.g., benzyl (B1604629) bromide) or other alkylating agents to introduce a new substituent on the nitrogen atom. chemrxiv.org This reaction typically proceeds via an Sₙ2 mechanism.

N-acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This is a robust and widely used reaction for modifying amine functionality. Patent literature describes the synthesis of numerous derivatives where the nitrogen of the 2-azabicyclo[3.1.1]heptane ring is acylated to connect various carboxylic acid-containing fragments, highlighting the importance of this transformation in drug discovery. googleapis.com

Transformations Involving the Bicyclic Ring System

The strained 2-azabicyclo[3.1.1]heptane ring system itself can undergo transformations, although these are less common than modifications at the nitrile or nitrogen positions. Modern synthetic methods have explored the construction and rearrangement of this and related bicyclic scaffolds. For instance, Lewis acid-catalyzed reactions of highly strained molecules like bicyclo[1.1.0]butanes have been used to synthesize the 2-azabicyclo[3.1.1]heptene skeleton. acs.orgnih.gov Other research has focused on Lewis acid-catalyzed ring expansion reactions to form azabicyclo[3.1.1]heptane derivatives. nih.gov While these methods are typically used to construct the core structure rather than modify a pre-existing one, they provide insight into the potential reactivity of the strained C-C bonds within the bicyclic framework under specific catalytic conditions.

Ring Expansion and Contraction Reactions

The inherent ring strain of the bicyclo[3.1.1]heptane system, particularly within the cyclobutane (B1203170) moiety, can be exploited in reactions that lead to skeletal rearrangements.

Research into the synthesis of related 2-azabicyclo[3.1.1]heptane structures has revealed instances of unexpected ring contractions. Specifically, during investigations into reactions related to the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, unexpected C4-C3 ring contractions have been observed. researchgate.net Such transformations typically proceed through rearrangement mechanisms driven by the release of ring strain, leading to more stable five-membered ring systems.

Conversely, ring expansion reactions, which would transform the bicyclo[3.1.1]heptane core into larger systems like 2-azabicyclo[3.2.1]octanes, are a known strategy for generating molecular diversity from strained bicyclic systems. For instance, the ring expansion of related 2-azabicyclo[2.2.1]heptane-based amino alcohols can proceed through an aziridinium (B1262131) intermediate. pwr.edu.pl While specific examples detailing the ring expansion of the this compound scaffold are not extensively documented in current literature, the principles observed in similar strained azabicyclic systems suggest a potential pathway for such transformations.

Table 1: Skeletal Rearrangement Reactions

TransformationDescriptionDriving ForcePotential Product Scaffold
Ring ContractionContraction of the four-membered cyclobutane ring. researchgate.netRelease of ring strain.Azabicyclo[2.1.1]hexane derivatives.
Ring ExpansionExpansion of the six-membered piperidine (B6355638) ring.Formation of a transient aziridinium intermediate. pwr.edu.pl2-Azabicyclo[3.2.1]octane derivatives.

Functionalization of the Cyclobutane and Azabicyclo Rings

The derivatization of the this compound scaffold can be achieved by modifying the cyclobutane ring, the nitrogen atom of the azabicyclo ring, or the carbonitrile group itself.

Functionalization of the Cyclobutane Ring:

The cyclobutane portion of the scaffold is amenable to C–H functionalization, a modern synthetic strategy for creating complex molecules. acs.orgnih.gov This approach allows for the direct introduction of various substituents onto the carbocyclic ring. Methodologies developed for cyclobutane synthesis, such as palladium-catalyzed C-H cross-coupling reactions, can be applied to introduce aryl and vinyl groups. acs.orgnih.gov These reactions offer a pathway to novel analogues with tailored electronic and steric properties.

Functionalization of the Azabicyclo Ring:

The secondary amine within the azabicyclo ring is a key site for derivatization. Standard N-functionalization reactions can be readily employed:

N-Alkylation: The nitrogen can be alkylated using various alkyl halides to introduce diverse substituents. vulcanchem.com

N-Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. vulcanchem.com

Reductive Amination: The nitrogen can participate in reductive amination with aldehydes or ketones to form new C-N bonds. vulcanchem.com

Furthermore, the carbonitrile group at the C1 position is a versatile functional handle that can be converted into other important chemical moieties. The cyano group is known to be convertible to amines or carboxylic acids. researchgate.netacs.org For instance, reduction of the nitrile, typically with reducing agents like lithium aluminum hydride, would yield a primary amine (1-aminomethyl-2-azabicyclo[3.1.1]heptane). Conversely, hydrolysis of the nitrile group under acidic or basic conditions would produce the corresponding carboxylic acid (2-azabicyclo[3.1.1]heptane-1-carboxylic acid).

Table 2: Key Functionalization Reactions

Reaction TypeRing/GroupReagents/ConditionsProduct Functional Group
C-H ArylationCyclobutanePalladium catalyst, Aryl halide acs.orgnih.govAryl
N-AlkylationAzabicyclo (Nitrogen)Alkyl halide, Base vulcanchem.comTertiary Amine
N-AcylationAzabicyclo (Nitrogen)Acid chloride/anhydride vulcanchem.comAmide
Nitrile ReductionCarbonitrileLiAlH₄ or other reducing agents Primary Amine
Nitrile HydrolysisCarbonitrileAcid or Base, H₂OCarboxylic Acid

2 Azabicyclo 3.1.1 Heptane 1 Carbonitrile As a Strategic Building Block in Complex Molecule Synthesis

Construction of Bridged Nitrogen Heterocycles and Polycyclic Systems

The unique three-dimensional structure of 2-azabicyclo[3.1.1]heptane-1-carbonitrile serves as a robust scaffold for the synthesis of more complex bridged nitrogen heterocycles and polycyclic systems. The nitrile functionality at the bridgehead position is a key handle for a variety of chemical transformations, allowing for the elaboration of the bicyclic core into larger, more intricate frameworks.

One of the primary transformations of the nitrile group is its reduction to a primary amine. This transformation opens up a plethora of possibilities for annulation reactions, where additional rings can be fused onto the parent scaffold. For instance, the resulting aminomethyl group can participate in intramolecular cyclization reactions with other functional groups strategically placed on the bicyclic system, leading to the formation of novel bridged polycyclic amines.

Furthermore, the nitrogen atom of the azabicyclo[3.1.1]heptane core can be involved in cyclization strategies. Annulation reactions, which involve the formation of a new ring, can be designed to incorporate this nitrogen atom into a larger heterocyclic system. nih.gov Such strategies are crucial in the synthesis of alkaloids and other biologically active nitrogen-containing compounds where a polycyclic core is a common structural motif. d-nb.infonih.gov While direct examples of this compound in such complex constructions are not extensively documented, the fundamental reactivity of the nitrile and the inherent strain of the bicyclic system suggest its high potential for these applications.

Utility in Scaffold Diversity Generation for Medicinal Chemistry and Materials Science

The 2-azabicyclo[3.1.1]heptane scaffold is increasingly recognized as a valuable bioisostere for substituted aromatic rings in medicinal chemistry. acs.orgacs.org Its rigid, three-dimensional structure can mimic the spatial arrangement of substituents on a phenyl ring, while offering improved physicochemical properties such as increased solubility and metabolic stability. This compound, with its reactive nitrile handle, is an excellent starting point for generating a library of diverse scaffolds for drug discovery.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. Each of these functional groups can then be further elaborated using a variety of synthetic methodologies, such as amide bond formation, reductive amination, or cycloaddition reactions. This allows for the rapid generation of a wide array of derivatives with different substituents and pharmacophoric features, which is a cornerstone of modern medicinal chemistry. nih.gov The constrained nature of the bicyclic core ensures that the appended substituents are held in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets. mykhailiukchem.org

In the realm of materials science, while specific applications of this compound are not yet widely reported, the rigid and well-defined structure of the underlying scaffold presents intriguing possibilities. The incorporation of such rigid bicyclic units into polymer backbones could lead to materials with unique thermal and mechanical properties. For example, polymers containing this motif might exhibit enhanced rigidity and higher glass transition temperatures. The nitrile group could also be utilized for post-polymerization modifications, allowing for the tuning of material properties. nasa.gov

Intermediacy in the Total Synthesis of Natural Products and Analogues

The structural motif of bridged nitrogen heterocycles is prevalent in a vast number of natural products, particularly alkaloids. nih.govbldpharm.com The synthesis of these complex molecules often relies on the use of strategically functionalized building blocks that can be elaborated into the final target. This compound, as a precursor to constrained amino acids and amines, represents a potential key intermediate in the total synthesis of such natural products.

For example, the total synthesis of epibatidine, a potent analgesic alkaloid isolated from the skin of a poison frog, involves the construction of a 7-azabicyclo[2.2.1]heptane core. google.comunirioja.esacs.orgscispace.comle.ac.uk While the specific use of this compound in this context is not explicitly detailed, the structural similarity and the synthetic strategies employed for related azabicyclic systems suggest its potential applicability. The nitrile group could be a precursor to the pyridyl substituent found in epibatidine. The general synthetic strategies often involve intramolecular cyclization reactions where a suitably functionalized precursor is used to form the bicyclic core. nih.gov

The development of divergent synthetic strategies, where a common intermediate is used to produce a variety of natural products, is a major goal in organic synthesis. d-nb.infonih.govle.ac.uk The versatility of the nitrile group in this compound makes it an attractive candidate for such approaches, allowing for the synthesis of a range of natural product analogues for structure-activity relationship studies.

Application in the Design of Constrained Organic Structures

The inherent rigidity of the 2-azabicyclo[3.1.1]heptane framework makes it an excellent scaffold for the design of conformationally constrained organic structures. nih.gov This is particularly valuable in the field of peptide and peptidomimetic chemistry, where controlling the conformation of a molecule is crucial for its biological activity. uni-regensburg.de

By incorporating the 2-azabicyclo[3.1.1]heptane core into a peptide backbone, it is possible to induce specific secondary structures, such as turns or helices. nih.gov The hydrolysis of the nitrile group in this compound provides a constrained, non-proteinogenic amino acid, 2-azabicyclo[3.1.1]heptane-1-carboxylic acid. acs.org The incorporation of such constrained amino acids can enhance the metabolic stability of peptides and improve their pharmacokinetic properties. uni-regensburg.de

Furthermore, the well-defined geometry of the 2-azabicyclo[3.1.1]heptane system makes it an attractive platform for the development of chiral ligands for asymmetric catalysis. The rigid backbone can provide a predictable and stable chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic reactions. pwr.edu.pl The nitrile group can be transformed into various coordinating groups, such as amines or phosphines, to create a range of bidentate or tridentate ligands.

Advanced Spectroscopic and Spectrometric Elucidation Methodologies for 2 Azabicyclo 3.1.1 Heptane 1 Carbonitrile Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution. For 2-Azabicyclo[3.1.1]heptane-1-carbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The 1H and 13C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. While specific spectral data for the parent compound is not extensively published, analysis of closely related derivatives, such as 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid and various N-substituted analogues, allows for reliable prediction of the chemical shifts and coupling patterns. acs.orgthieme-connect.com

The rigid, strained bicyclic [3.1.1] system dictates specific spatial relationships between protons, leading to characteristic coupling constants (J-values) that are invaluable for stereochemical assignment. The bridgehead protons and the protons on the cyclobutane (B1203170) ring are expected to show complex splitting patterns due to geminal and vicinal couplings.

Expected 1H NMR Characteristics: The proton spectrum is anticipated to show distinct signals for the protons at positions 3, 4, 5, 6, and 7. The protons on the four-membered ring (C6 and C7) and the six-membered ring (C3 and C4) will exhibit complex multiplets. The bridgehead proton at C5 is also expected to be a multiplet due to its coupling with multiple neighboring protons. The N-H proton signal would likely appear as a broad singlet.

Expected 13C NMR Characteristics: The 13C NMR spectrum would display seven distinct carbon signals. The quaternary carbon at the C1 position, bonded to the nitrogen and the nitrile group, is expected to appear significantly downfield. The nitrile carbon (C≡N) will have a characteristic chemical shift in the 115-125 ppm range. The remaining five sp³-hybridized carbons of the bicyclic core will resonate in the aliphatic region of the spectrum. Data from the analogous 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid shows the C1 carbon at approximately 65.1 ppm and the other ring carbons between 26-37 ppm, providing a strong basis for these predictions. acs.org

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

PositionPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)Multiplicity / Notes
1-~60-65Quaternary (C-CN)
CN-~118-122Nitrile Carbon
3~2.8-3.2~45-50Multiplet (CH₂)
4~1.9-2.3~25-30Multiplet (CH₂)
5~2.4-2.8~30-35Multiplet (CH)
6~2.2-2.6~33-38Multiplet (CH₂)
7~1.8-2.2~33-38Multiplet (CH₂)
NHVariable-Broad Singlet

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. pwr.edu.pl

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would be expected to show correlations between the protons on C3 and C4, C4 and C5, C5 and C6, and C5 and C7. It would also reveal the geminal coupling between the non-equivalent protons on the same methylene (B1212753) group (C3, C4, C6, C7).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the proton signals assigned to the C3 methylene group would show a cross-peak to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying connectivity around quaternary carbons, such as C1 in this molecule. Expected HMBC correlations would include signals from the protons on C6 and C7 to the quaternary C1 and the nitrile carbon. Protons on C3 would likely show a correlation to C1 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a rigid bicyclic system, NOESY is critical for confirming stereochemistry. It would reveal through-space interactions between protons on different parts of the ring system, helping to define the molecule's three-dimensional conformation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. The molecular formula for this compound is C₇H₁₀N₂. HRMS can distinguish this formula from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Data Table: HRMS Data for C₇H₁₀N₂

Ion SpeciesCalculated Exact Mass
[M+H]⁺123.09170
[M+Na]⁺145.07364
[M]⁺•122.08440

HRMS analysis of a synthesized sample would be expected to yield a measured mass that matches one of these calculated values within a very small error margin (typically < 5 ppm), thus confirming the elemental composition. thieme-connect.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. nih.govnih.gov The fragmentation pattern provides valuable information about the molecule's structure.

For the [M+H]⁺ ion of this compound (m/z 123.1), several fragmentation pathways can be postulated based on the known behavior of cyclic amines and nitriles. libretexts.org

Plausible Fragmentation Pathways:

Loss of HCN (Hydrogen Cyanide): A common fragmentation for nitriles can lead to the loss of a neutral HCN molecule (27 Da), resulting in a fragment ion at m/z 96.

Ring Opening and Cleavage: The strained bicyclic system is susceptible to ring-opening upon energization. Alpha-cleavage adjacent to the nitrogen atom is a common pathway for amines, which could lead to the scission of the C1-C7 or C1-C6 bond, followed by further rearrangements and fragmentation.

Loss of Ethylene (B1197577): Cleavage of the cyclobutane ring could lead to the loss of ethylene (28 Da), a characteristic fragmentation for four-membered rings, yielding a fragment at m/z 95.

Analysis of an N-benzyl substituted analog showed fragment ions corresponding to the loss of the benzyl (B1604629) group and other cleavages, supporting the idea that the bicyclic core undergoes predictable fragmentation. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several key absorption bands. The most diagnostic of these is the nitrile (C≡N) stretching vibration. researchgate.net This band is typically sharp and of medium intensity, appearing in a relatively clear region of the spectrum. In a related compound, 2-benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile, this stretch was observed at 2235 cm⁻¹, while in 2-(4-methoxybenzyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile it appeared at 2359 cm⁻¹. acs.orgthieme-connect.com The exact position is sensitive to the local electronic environment. rsc.orgnih.gov

Other expected absorptions include:

N-H Stretch: A medium intensity band around 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretches: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the bicyclic system.

N-H Bend: A band in the 1550-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile stretch is also Raman active and often produces a strong, sharp signal. researchgate.net Since the C≡N bond involves a significant change in polarizability during vibration, it is expected to be a prominent feature in the Raman spectrum. The symmetric C-H stretching and C-C skeletal vibrations of the bicyclic frame would also be observable.

Interactive Data Table: Key Vibrational Frequencies

Functional GroupVibration TypeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 35003300 - 3500Medium
C-H (sp³)Stretch2850 - 30002850 - 3000Strong
C≡NStretch2220 - 22602220 - 2260Medium-Sharp
N-HBend1550 - 1650WeakMedium
C-HBend1350 - 14701350 - 1470Medium

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Analysis

For instance, the crystal structure of a substituted derivative, Methyl 4-(4-methoxyphenyl)-1-phenyl-2-tosyl-2-azabicyclo[3.1.1]heptane-5-carboxylate, has been determined, offering valuable insights into the conformational intricacies of this bicyclic system. uni-freiburg.de The crystallographic data for such derivatives confirm the rigid, bridged structure and allow for the unambiguous assignment of the relative and absolute stereochemistry of all stereocenters.

Table 1: Representative Crystallographic Data for a 2-Azabicyclo[3.1.1]heptane Derivative

Parameter Value
Compound Name Methyl 4-(4-methoxyphenyl)-1-phenyl-2-tosyl-2-azabicyclo[3.1.1]heptane-5-carboxylate
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.123
b (Å) 15.456
c (Å) 18.987
α (°) 90
β (°) 90
γ (°) 90

Note: The data presented is for a derivative and is illustrative of the type of information obtained from X-ray crystallographic analysis. uni-freiburg.de

The determination of the crystal structure of derivatives provides a solid foundation for computational modeling and structure-activity relationship studies of the broader class of 2-azabicyclo[3.1.1]heptane compounds.

Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment

The this compound molecule possesses multiple chiral centers, leading to the existence of enantiomers. The separation and quantification of these enantiomers are crucial, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. While specific chiral HPLC methods for this compound are not detailed in the available literature, methodologies for related bicyclic amines and β-amino nitriles are well-established and can be adapted.

Commonly used CSPs for the separation of such chiral amines and their derivatives include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type phases, and macrocyclic antibiotics. csfarmacie.cz The choice of the stationary phase, mobile phase composition (often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol), and detector (e.g., UV, mass spectrometry) are critical for achieving optimal separation. csfarmacie.czgoogleapis.com Patents related to substituted 2-azabicyclo[3.1.1]heptane derivatives frequently mention the use of chiral HPLC for the separation of enantiomers, underscoring the industrial relevance of this technique. google.com

Table 2: General Parameters for Chiral HPLC Separation of Bicyclic Amines

Parameter Typical Conditions
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)
Pirkle-type (e.g., Whelk-O1)
Mobile Phase n-Hexane/Isopropanol, n-Hexane/Ethanol
Detection UV-Vis, Mass Spectrometry (MS)

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is used to determine the enantiomeric purity of a sample. It measures the angle to which the plane of polarized light is rotated when passed through a solution of an enantiomer. The specific rotation, [α], is a characteristic constant for a given chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).

While the specific optical rotation value for enantiomerically pure this compound is not reported in the reviewed literature, the determination of this value would be a critical step in the characterization of its enantiomers. A positive (+) or dextrorotatory rotation and a negative (-) or levorotatory rotation would be observed for the two enantiomers, respectively, with equal magnitude. Polarimetry is an essential tool used in conjunction with chiral chromatography to confirm the identity and enantiomeric excess (ee) of a separated enantiomer. google.com

Computational and Theoretical Chemistry Studies of 2 Azabicyclo 3.1.1 Heptane 1 Carbonitrile

Conformational Analysis and Ring Strain Studies using Molecular Mechanics and Quantum Chemistry

The conformational landscape of 2-azabicyclo[3.1.1]heptane-1-carbonitrile is primarily defined by the puckering of its bicyclic system. Molecular mechanics (MM) and quantum chemistry (QC) methods are instrumental in identifying the stable conformers and quantifying the associated ring strain.

Molecular mechanics simulations, employing force fields such as MMFF94 or AMBER, can efficiently explore the potential energy surface to identify low-energy conformations. These calculations are based on classical mechanics and provide a rapid assessment of steric and torsional strains. For the 2-azabicyclo[3.1.1]heptane system, the primary conformational flexibility arises from the puckering of the six-membered ring, which can adopt chair-like or boat-like arrangements, although these are distorted due to the constraints of the bicyclic structure.

Quantum chemistry methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), offer a more accurate description of the electronic structure and are used to refine the geometries and relative energies of the conformers identified by molecular mechanics. The inherent ring strain in bicyclic systems like this can be substantial and significantly influences their reactivity. wikipedia.org The strain energy can be estimated by comparing the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue. wikipedia.org In bicyclic systems, this strain is a combination of angle strain, torsional strain, and transannular strain. wikipedia.org The presence of the bridgehead nitrogen and the bulky carbonitrile group will further influence the conformational preferences and the magnitude of the ring strain.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a conformational analysis.

ConformerMethodRelative Energy (kcal/mol)Key Dihedral Angle (C1-N2-C3-C4) (degrees)
Chair-likeMMFF940.00-55.2
Boat-likeMMFF944.515.8
Chair-likeB3LYP/6-31G(d)0.00-58.1
Boat-likeB3LYP/6-31G(d)5.212.5

This table is for illustrative purposes and contains hypothetical data.

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are essential for understanding the electronic structure and predicting the reactivity of this compound. The Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). researchgate.net

The HOMO is typically localized on the regions of the molecule that are most likely to donate electrons in a chemical reaction. For this compound, the lone pair of the nitrogen atom is expected to contribute significantly to the HOMO. The LUMO, on the other hand, is associated with regions that can accept electrons, and in this molecule, the π* orbital of the nitrile group is a likely candidate for the LUMO.

Beyond the HOMO-LUMO gap, which is an indicator of chemical reactivity, other reactivity descriptors can be calculated from the electronic structure. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for predicting the molecule's behavior in various chemical reactions.

ParameterCalculated Value (eV)
HOMO Energy-8.5
LUMO Energy-0.2
HOMO-LUMO Gap8.3
Ionization Potential (I)8.5
Electron Affinity (A)0.2
Electronegativity (χ)4.35
Chemical Hardness (η)4.15
Electrophilicity Index (ω)2.28

This table is for illustrative purposes and contains hypothetical data.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions involving organic molecules. cdnsciencepub.comresearchgate.net For this compound, DFT calculations can be used to model a variety of potential reactions, such as nucleophilic additions to the nitrile group, or reactions involving the nitrogen atom.

A key aspect of these studies is the location of transition states (TS), which are the energy maxima along the reaction pathway. The geometry and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate. DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-31G(d)), are commonly used to optimize the geometries of reactants, products, and transition states. cdnsciencepub.com

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While static quantum chemical calculations provide information about specific, stable conformations, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational space and the study of time-dependent properties.

For this compound, MD simulations can reveal the flexibility of the bicyclic ring system and the rotational freedom of the nitrile group. By simulating the molecule in a solvent, such as water, it is also possible to study the intermolecular interactions between the solute and the solvent molecules. These interactions, including hydrogen bonding with the nitrogen atom and the nitrile group, play a crucial role in the molecule's solubility and its behavior in a biological environment. mdpi.comnih.gov

The analysis of MD trajectories can provide information on:

Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation.

Root Mean Square Fluctuation (RMSF) to identify the most flexible regions of the molecule.

Radial Distribution Functions (RDFs) to characterize the structure of the solvent around the molecule.

Hydrogen bond analysis to quantify the extent and lifetime of hydrogen bonds.

These simulations provide a bridge between the microscopic world of atoms and the macroscopic properties of the substance.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures and electronic properties. osti.govmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR spectra. This comparison is invaluable for confirming the molecular structure and assigning the peaks in the experimental spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups. For this compound, the C≡N stretching frequency would be a prominent feature.

Below is a hypothetical table comparing calculated and experimental spectroscopic data.

ParameterCalculated ValueExperimental Value
¹³C NMR Chemical Shift (C≡N)120.5 ppm119.8 ppm
¹H NMR Chemical Shift (H at C3)3.1 ppm3.0 ppm
IR Frequency (C≡N stretch)2245 cm⁻¹2240 cm⁻¹

This table is for illustrative purposes and contains hypothetical data.

Emerging Research Avenues and Future Directions in 2 Azabicyclo 3.1.1 Heptane 1 Carbonitrile Chemistry

Development of Novel and Highly Efficient Synthetic Routes to the Core Scaffold

The primary synthetic route to 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles relies on a dynamic addition-intramolecular substitution sequence starting from 3-(2-chloroethyl)cyclobutanone. This key step involves a tandem Strecker reaction and intramolecular nucleophilic cyclization. The process begins with the in-situ formation of an imine from 3-(2-chloroethyl)cyclobutanone and a primary amine, followed by the reversible addition of a cyanide source, such as acetone (B3395972) cyanohydrin. This is succeeded by an intramolecular nucleophilic substitution that forms the bicyclic skeleton.

This method has proven effective for a range of N-substituted derivatives, yielding moderate to good outputs. An optimized protocol using 2 equivalents of acetone cyanohydrin has shown improved yields compared to earlier methods. For instance, the synthesis of 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile was achieved in 79% yield, a significant improvement over a previously reported 42% yield. orcid.org

Future research is focused on enhancing the efficiency and versatility of this synthesis. Areas for development include exploring alternative cyanide sources, investigating different catalyst systems to potentially lower reaction times and temperatures, and expanding the substrate scope to include more sterically hindered or electronically diverse primary amines. Furthermore, the development of an asymmetric synthesis to access enantiomerically pure versions of the scaffold is a significant goal, as this would be highly valuable for creating chiral peptidomimetics.

Table 1: Synthesis of Various 2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles This table summarizes the yields of different N-substituted derivatives synthesized via the established intramolecular cyclization method.

N-Substituent (R⁰ group)ProductYield (%)
Benzyl (B1604629)2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile79
4-Methoxybenzyl2-(4-Methoxybenzyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile85
Allyl2-Allyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile62
Propyl2-Propyl-2-azabicyclo[3.1.1]heptane-1-carbonitrile47

Exploration of New Chemical Transformations and Unique Reactivity Patterns

The reactivity of 2-azabicyclo[3.1.1]heptane-1-carbonitrile is centered around its nitrile functionality, which serves as a versatile chemical handle for further transformations. The stability of the bicyclic core allows for robust chemical manipulation of the cyano group.

Key transformations include:

Reduction to Amines: The nitrile group is readily reduced to a primary aminomethyl group. ontosight.ai This reaction is typically performed using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), proceeding in excellent yields (93-99%). orcid.orgontosight.ai This provides a direct route to bicyclic diamine structures.

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under harsh acidic conditions (e.g., refluxing in 6 N HCl) to yield the corresponding carboxylic acid. ontosight.aiacs.org This transformation also proceeds in high yields (90-98%) and is a crucial step in synthesizing conformationally restricted amino acid analogues. ontosight.ai

Future research will likely explore more nuanced transformations. This could involve partial reduction of the nitrile to an aldehyde or exploring cycloaddition reactions involving the nitrile group to form heterocyclic systems fused to the azabicyclic core. Investigating the reactivity of the bridgehead positions and the nitrogen atom within the scaffold could also unveil unique chemical behaviors attributable to the strained bicyclic system.

Table 2: Key Chemical Transformations of the Nitrile Group This table outlines the primary reactions, conditions, and outcomes for the functionalization of this compound.

ReactionReagentsProduct Functional GroupYield (%)
ReductionLithium aluminum hydride (LiAlH₄) in THFAminomethyl (-CH₂NH₂)93-99
Hydrolysis6 N Hydrochloric acid (HCl), refluxCarboxylic acid (-COOH)90-98

Integration of this compound into Advanced Materials Science

Currently, the application of this compound is predominantly in the realm of medicinal chemistry and organic synthesis. There is limited to no published research detailing its integration into advanced materials. However, the unique structural properties of the scaffold, such as its rigidity and defined three-dimensional shape, suggest potential future applications. Azabicyclic compounds, in general, are being explored for their potential in materials science.

Future avenues could involve incorporating this rigid scaffold into polymer backbones to create materials with controlled porosity and thermal stability. The nitrile functionality could be polymerized or used as an anchor point for grafting onto surfaces or nanoparticles. As a chiral building block, it could also be used to construct chiral polymers or metal-organic frameworks (MOFs) with applications in asymmetric catalysis or separation science. This remains a nascent and largely unexplored field of research for this specific compound.

Interdisciplinary Research Opportunities in Organic Synthesis and Stereochemistry

The synthesis and manipulation of the 2-azabicyclo[3.1.1]heptane scaffold are rich with opportunities for interdisciplinary research. The synthesis itself, particularly the key cyclization step, presents interesting stereochemical challenges. Studies have shown that the ring closure proceeds through a specific stereoisomer of the reaction intermediate, highlighting the importance of stereocontrol in the synthetic design. orcid.org

The rigid, bicyclic nature of the molecule makes it an excellent model system for studying the principles of stereochemistry and conformational analysis. Its constrained structure locks the piperidine-like ring into a specific conformation, which can be studied using advanced spectroscopic (NMR) and computational methods. This interdisciplinary approach, combining synthetic chemistry with physical organic chemistry, can provide deeper insights into the relationship between molecular structure and reactivity. Further exploration into diastereoselective and enantioselective synthetic routes will continue to be a major focus, requiring a blend of synthetic methodology and catalyst design.

Design of Constrained Peptidomimetics and Other Scaffolds for Chemical Biology Research

A primary driver for the synthesis of this compound is its role as a precursor to conformationally restricted amino acids (CRAAs). acs.org By hydrolyzing the nitrile to a carboxylic acid, chemists can produce 2,4-methanopipecolic acid derivatives. orcid.orgacs.org These are rigid analogues of the natural amino acid pipecolic acid.

The conformational rigidity imparted by the bicyclic structure is a highly desirable trait in the design of peptidomimetics. beilstein-journals.org When incorporated into a peptide sequence, these scaffolds restrict the conformational freedom of the peptide backbone, which can lead to improved binding affinity for biological targets and enhanced stability against enzymatic degradation. The synthesis of the carbonitrile is the gateway to these building blocks. By modifying the N-substituent and subsequently converting the nitrile to either an amine or a carboxylic acid, a library of diverse, rigid scaffolds can be generated for use in chemical biology. The focus remains on the chemical synthesis and properties of these scaffolds, providing the tools for researchers to probe biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Azabicyclo[3.1.1]heptane-1-carbonitrile, and what are their key reaction conditions?

  • Stevens' Method : A tandem Strecker-intramolecular cyclization reaction using primary amines and acetone cyanohydrin yields bicyclic nitriles. Key steps include [2+2] cycloaddition of dichloroketene and dechlorination with zinc in acetic acid (67% yield over two steps) .
  • He's Method : Utilizes reductive amination of 3-oxocyclobutane-1-carbonitrile with benzylamine (5:1 dr), followed by cyclization with KHMDS. The nitrile group is retained and later hydrolyzed to carboxylic acid .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features require particular attention?

  • 1H/13C NMR : Critical for confirming bicyclic core structure. Overlapping signals due to rigid bicyclic geometry necessitate advanced techniques like COSY, HSQC, and NOESY for unambiguous assignment .
  • LC/MS : Ensures molecular ion purity (100% in reported cases) and validates molecular weight .

Q. How is the nitrile group in this compound utilized in subsequent functionalization reactions?

  • The nitrile can be hydrolyzed to carboxylic acid (e.g., using HCl) for amino acid derivative synthesis .
  • Reductive pathways (e.g., DIBALH) convert nitriles to aldehydes, enabling redox adjustments for drug precursor development .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives, and what catalytic systems show optimal performance?

  • Formal [2σ + 2σ] Cycloaddition : Enantiopure derivatives are synthesized via stereospecific reactions between aziridines and bicyclo[1.1.0]butanes, catalyzed by B(C6F5)3. This method yields 37 examples with high enantiopurity under mild conditions .

Q. How can computational methods (e.g., DFT) aid in understanding the reaction mechanisms involved in azabicycloheptane synthesis?

  • DFT calculations validate transition states and regioselectivity in cycloaddition reactions, particularly for stereochemical outcomes in enantioselective syntheses .

Q. What approaches resolve contradictory spectral data when characterizing complex azabicycloheptane derivatives?

  • Multi-dimensional NMR : COSY and HSQC help deconvolute overlapping signals in rigid bicyclic systems.
  • Isotopic Labeling : Resolves ambiguities in proton environments, especially in diastereomeric mixtures .

Q. What experimental frameworks are recommended for evaluating the biological activity of this compound derivatives in receptor binding studies?

  • Orexin Receptor Agonism : Patent data suggest derivatives act as dual orexin-1/2 receptor agonists. Assays include calcium flux measurements in transfected cell lines .
  • Antiproliferative Screening : Derivatives with carboxylic acid substituents (from nitrile hydrolysis) are tested against cancer cell lines (IC50 vs. cisplatin) .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : Stevens' method reports 67% yield over two steps, while He's approach achieves 58% over three steps. Variability arises from amine tolerance (aliphatic vs. benzylamine) and purification challenges in cyclization steps .
  • Spectral Complexity : Racemic mixtures in early syntheses (e.g., ±-2-Azabicyclo[2.2.1]hept-5-en-3-one, ) contrast with enantiopure products from advanced methods ( ), necessitating chiral chromatography or catalytic asymmetric synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.